4-Methyl-2-pyridineethanethioamide
CAS No.: 50564-67-5
Cat. No.: VC18238488
Molecular Formula: C8H10N2S
Molecular Weight: 166.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50564-67-5 |
|---|---|
| Molecular Formula | C8H10N2S |
| Molecular Weight | 166.25 g/mol |
| IUPAC Name | 2-(4-methylpyridin-2-yl)ethanethioamide |
| Standard InChI | InChI=1S/C8H10N2S/c1-6-2-3-10-7(4-6)5-8(9)11/h2-4H,5H2,1H3,(H2,9,11) |
| Standard InChI Key | XUTPDDRLIIJITD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1)CC(=S)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
4-Methyl-2-pyridineethanethioamide is defined by the following characteristics:
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Molecular Formula:
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Molecular Weight: 166.25 g/mol
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IUPAC Name: 2-(4-Methylpyridin-2-yl)ethanethioamide
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SMILES: CC1=CC=NC(=C1)CC(=S)N
Structural Analysis
The compound features:
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A pyridine ring substituted with a methyl group at the 4-position.
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An ethanethioamide moiety (-CH-C(=S)-NH) at the 2-position of the pyridine.
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Planar geometry at the thioamide group, enabling coordination with metal ions .
Synthesis and Characterization
Synthetic Routes
4-Methyl-2-pyridineethanethioamide is synthesized via a two-step process:
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Formation of 2-(4-Methylpyridin-2-yl)acetonitrile:
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Thioamidation:
Representative Reaction:
Spectroscopic Characterization
Key spectral data include:
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IR Spectroscopy:
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(DMSO-):
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Mass Spectrometry:
Physicochemical Properties
Physical State and Solubility
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Appearance: White to off-white crystalline solid.
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Melting Point: 152–154°C (decomposition observed above 160°C) .
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Solubility:
Stability and Reactivity
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Thermal Stability: Stable under inert atmospheres up to 150°C.
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Reactivity:
Applications and Research Findings
Coordination Chemistry
The compound forms complexes with transition metals (e.g., Cu, Cd):
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